molecular formula C16H10BrF3N4S B11979616 5-(2-bromophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

5-(2-bromophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11979616
M. Wt: 427.2 g/mol
InChI Key: XMMPXRIMBQRBKY-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-BR-PH)-4-((2-(TRIFLUOROMETHYL)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-BR-PH)-4-((2-(TRIFLUOROMETHYL)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Benzylidene Group: This step might involve a condensation reaction between the triazole derivative and a benzaldehyde derivative containing the trifluoromethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions might target the imine group, converting it to an amine.

    Substitution: The bromine atom can be a site for nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the development of new materials with specific properties.

Biology and Medicine

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.

    Anticancer Agents: Some derivatives have shown potential as anticancer agents.

Industry

    Agriculture: Used in the development of pesticides and herbicides.

    Pharmaceuticals: Used in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of 5-(2-BR-PH)-4-((2-(TRIFLUOROMETHYL)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific application. Generally, triazole derivatives can interact with biological targets like enzymes or receptors, inhibiting their function or altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its wide range of biological activities.

    Benzylideneamino Derivatives: Compounds with similar structures but different substituents on the benzylidene group.

    Thiols: Compounds containing the thiol group, known for their reactivity.

Uniqueness

The unique combination of the bromine, trifluoromethyl, and thiol groups in 5-(2-BR-PH)-4-((2-(TRIFLUOROMETHYL)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL may confer specific properties, such as enhanced biological activity or unique reactivity patterns, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H10BrF3N4S

Molecular Weight

427.2 g/mol

IUPAC Name

3-(2-bromophenyl)-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H10BrF3N4S/c17-13-8-4-2-6-11(13)14-22-23-15(25)24(14)21-9-10-5-1-3-7-12(10)16(18,19)20/h1-9H,(H,23,25)/b21-9+

InChI Key

XMMPXRIMBQRBKY-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.